molecular formula C14H10FN3 B12516507 1-(4-Fluorophenyl)-4-phenyl-1H-1,2,3-triazole

1-(4-Fluorophenyl)-4-phenyl-1H-1,2,3-triazole

Cat. No.: B12516507
M. Wt: 239.25 g/mol
InChI Key: RYZQEWVESFLNKP-UHFFFAOYSA-N
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Description

1-(4-Fluorophenyl)-4-phenyl-1H-1,2,3-triazole is a heterocyclic compound that features a triazole ring substituted with a 4-fluorophenyl and a phenyl group

Properties

Molecular Formula

C14H10FN3

Molecular Weight

239.25 g/mol

IUPAC Name

1-(4-fluorophenyl)-4-phenyltriazole

InChI

InChI=1S/C14H10FN3/c15-12-6-8-13(9-7-12)18-10-14(16-17-18)11-4-2-1-3-5-11/h1-10H

InChI Key

RYZQEWVESFLNKP-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=CN(N=N2)C3=CC=C(C=C3)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Fluorophenyl)-4-phenyl-1H-1,2,3-triazole typically involves the cycloaddition reaction between azides and alkynes, known as the Huisgen cycloaddition or “click chemistry.” This reaction is often catalyzed by copper(I) salts, such as copper(I) iodide, under mild conditions. The reaction proceeds as follows:

  • Preparation of the azide precursor: 4-fluorophenyl azide is synthesized from 4-fluoroaniline via diazotization followed by azidation.
  • Cycloaddition: The azide reacts with phenylacetylene in the presence of a copper(I) catalyst to form the triazole ring.

Industrial Production Methods: Industrial production of 1-(4-Fluorophenyl)-4-phenyl-1H-1,2,3-triazole may involve large-scale batch or continuous flow processes. The key steps include:

  • Efficient synthesis of the azide and alkyne precursors.
  • Optimization of reaction conditions to maximize yield and purity.
  • Purification techniques such as recrystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions: 1-(4-Fluorophenyl)-4-phenyl-1H-1,2,3-triazole can undergo various chemical reactions, including:

    Substitution Reactions: The fluorine atom on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The triazole ring can participate in redox reactions, although these are less common.

    Cyclization Reactions: The compound can undergo intramolecular cyclization to form more complex structures.

Common Reagents and Conditions:

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products:

  • Substituted triazoles with various functional groups.
  • Oxidized or reduced derivatives of the triazole ring.

Scientific Research Applications

Medicinal Chemistry Applications

Anticancer Activity
Research has demonstrated that 1-(4-Fluorophenyl)-4-phenyl-1H-1,2,3-triazole exhibits promising anticancer properties. It acts as an inhibitor of indoleamine 2,3-dioxygenase (IDO), an enzyme implicated in tumor immune evasion. Studies have shown that this compound can effectively reduce tumor growth and enhance the efficacy of other anticancer agents by modulating immune responses .

Mechanism of Action
The mechanism underlying its anticancer activity involves the modulation of the kallikrein-kinin signaling pathway. For instance, a study highlighted its effect on the expression of kallikrein-10 in HeLa cervical cancer cells, suggesting a targeted approach to cancer therapy through this pathway . Additionally, the compound's strong binding affinity to human serum albumin indicates potential for prolonged circulation in the bloodstream, enhancing its therapeutic effects .

Material Science Applications

Synthesis of Novel Materials
The compound has been utilized in the synthesis of novel organic materials due to its ability to form stable triazole rings. These materials have been explored for their optical properties and potential applications in photonic devices . The incorporation of 1-(4-Fluorophenyl)-4-phenyl-1H-1,2,3-triazole into polymer matrices has been investigated for developing advanced materials with enhanced thermal stability and mechanical properties.

Catalytic Applications
Furthermore, this triazole derivative has been employed as a ligand in metal-catalyzed reactions. Its ability to stabilize metal ions enhances catalytic efficiency in various organic transformations, making it valuable in synthetic organic chemistry .

Biochemical Applications

Protein Interaction Studies
The interaction of 1-(4-Fluorophenyl)-4-phenyl-1H-1,2,3-triazole with high-abundance blood proteins has been extensively studied using techniques such as spectroscopy and bioinformatics. These studies reveal that the compound can significantly alter protein expression profiles, which may lead to novel therapeutic strategies targeting specific proteins involved in disease pathways .

Drug Development
The compound's unique properties make it a candidate for drug development aimed at various diseases beyond cancer. Its multifunctionality suggests potential applications in treating inflammatory diseases and infections due to its ability to modulate immune responses and inhibit specific enzymes .

Case Study 1: Antitumor Mechanism Exploration

A comprehensive study investigated the effects of 1-(4-Fluorophenyl)-4-phenyl-1H-1,2,3-triazole on HeLa cells. The findings indicated that the compound not only inhibited cell proliferation but also induced apoptosis through the activation of caspase pathways. This case underscores its potential as an effective agent in cancer therapy.

Case Study 2: Synthesis of Functional Materials

In another study, researchers synthesized a series of triazole derivatives incorporating 1-(4-Fluorophenyl)-4-phenyl-1H-1,2,3-triazole into polymer matrices. The resulting materials exhibited improved mechanical strength and thermal stability compared to traditional polymers. This advancement highlights its utility in material science.

Mechanism of Action

The mechanism of action of 1-(4-Fluorophenyl)-4-phenyl-1H-1,2,3-triazole involves its interaction with specific molecular targets, such as enzymes or receptors. The triazole ring can form hydrogen bonds and π-π interactions with amino acid residues in the active sites of enzymes, leading to inhibition or modulation of their activity. The fluorine atom enhances the compound’s binding affinity and selectivity by participating in halogen bonding.

Comparison with Similar Compounds

    1-(4-Fluorophenyl)piperazine: Another fluorinated compound with applications in medicinal chemistry.

    5-(4-Fluorophenyl)-3-(naphthalen-1-yl)-1-phenyl-1H-pyrazole: A structurally similar compound with potential anti-cancer activity.

    Fluorinated Pyrazoles and Pyrimidines: These compounds share the fluorophenyl group and exhibit diverse biological activities.

Uniqueness: 1-(4-Fluorophenyl)-4-phenyl-1H-1,2,3-triazole is unique due to its triazole ring, which provides a versatile scaffold for chemical modifications and enhances its stability and reactivity. The presence of both fluorophenyl and phenyl groups contributes to its distinct electronic properties and potential for diverse applications.

Biological Activity

1-(4-Fluorophenyl)-4-phenyl-1H-1,2,3-triazole is a compound belonging to the triazole class, which has garnered attention for its potential biological activities. This article explores its synthesis, biological properties, structure-activity relationships (SAR), and relevant case studies.

Synthesis

The synthesis of 1-(4-Fluorophenyl)-4-phenyl-1H-1,2,3-triazole typically involves the Cu-catalyzed azide-alkyne cycloaddition (CuAAC) reaction. This method allows for the efficient formation of triazole rings, which are crucial for the biological activity of these compounds. The compound can be characterized using techniques such as NMR spectroscopy and mass spectrometry to confirm its structure and purity .

Antitumor Activity

Recent studies have indicated that triazole derivatives exhibit significant antitumor properties. For instance, in a study evaluating various 1,2,3-triazole-containing hybrids, it was found that certain derivatives demonstrated potent cytotoxic effects against several cancer cell lines including HepG-2 (liver cancer), HCT-116 (colon cancer), and MCF-7 (breast cancer). The IC50 values for these compounds ranged from 12.22 µM to 20.00 µM, indicating a promising potential for further development .

Antimicrobial Activity

In addition to antitumor properties, triazoles have been investigated for their antimicrobial activities. A study focused on the synthesis of triazole-containing compounds reported minimal antimicrobial activity against various bacterial strains and fungi. Specifically, compound 14 showed an MIC value of 16 µg/mL against Mycobacterium smegmatis, suggesting some degree of efficacy .

Structure-Activity Relationship (SAR)

The SAR analysis of 1-(4-Fluorophenyl)-4-phenyl-1H-1,2,3-triazole reveals that modifications to the phenyl rings can significantly influence biological activity. For example:

  • Substituted Phenyl Groups : The introduction of different substituents on the phenyl rings affects both the potency and selectivity of these compounds towards various biological targets.
  • Electron-Withdrawing vs. Electron-Donating Groups : The presence of electron-withdrawing groups (like fluorine) generally enhances the compound's reactivity and biological activity compared to electron-donating groups .

Case Study 1: Antitumor Evaluation

In a comprehensive evaluation of antitumor activity, a series of 1-(4-fluorophenyl)-substituted triazoles were tested against multiple cancer cell lines. The results demonstrated that derivatives with specific substitutions exhibited enhanced cytotoxicity compared to unsubstituted analogs. For instance, derivatives with amino or methoxy groups showed improved IC50 values compared to their unsubstituted counterparts .

Case Study 2: Antimicrobial Screening

A screening of synthesized triazole compounds against fungal strains revealed that while many compounds lacked significant activity, some exhibited moderate effects. The study highlighted the need for further structural modifications to enhance their antimicrobial efficacy .

Data Summary

The following table summarizes the biological activities observed in recent studies:

CompoundActivity TypeCell Line/FungiIC50/MIC Value
1-(4-Fluorophenyl)-4-phenyl-1H-triazoleAntitumorHepG-212.22 µM
HCT-11614.16 µM
MCF-714.64 µM
AntimicrobialMycobacterium smegmatis16 µg/mL

Q & A

Q. What are the common synthetic routes for 1-(4-fluorophenyl)-4-phenyl-1H-1,2,3-triazole, and what methodological considerations ensure high yields?

Q. What strategies resolve contradictions in reported biological activities of structurally similar triazole derivatives?

Discrepancies often arise from:

  • Solubility differences : Use standardized DMSO stock solutions (<0.1% v/v) to minimize solvent interference in cell-based assays .
  • Regiochemical variability : Confirm triazole substitution patterns via NOESY NMR to rule out isomeric contaminants .
  • Example Case : Pyrazolyl-triazole hybrids with 4-fluorophenyl groups showed conflicting antimicrobial results; reevaluation under controlled oxygen levels revealed oxidative byproducts as confounding factors .

Q. How can computational modeling guide the design of derivatives with enhanced target selectivity?

  • Molecular docking (e.g., AutoDock Vina) identifies key interactions between the triazole core and target proteins (e.g., fungal CYP51).
  • QSAR models prioritize derivatives with logP < 3.5 and polar surface area >80 Ų to balance permeability and solubility .
  • Validation : Synthesize top-ranked candidates and compare predicted vs. experimental IC₅₀ values (error margins <15%) .

Methodological Challenges and Solutions

Q. What experimental designs mitigate side reactions during triazole synthesis?

  • Azide purity : Pre-purify azide intermediates via flash chromatography to avoid Cu(II)-mediated side reactions .
  • Oxygen-free conditions : Conduct reactions under argon to prevent alkyne oxidation .
  • Real-time monitoring : Use inline FTIR to detect intermediate formation and adjust reaction kinetics .

Q. How to analyze the compound’s stability under physiological conditions?

  • Accelerated stability testing : Incubate in PBS (pH 7.4, 37°C) for 72h, then quantify degradation via HPLC-UV .
  • Metabolite identification : Use LC-MS/MS to detect fluorophenyl ring hydroxylation or triazole ring-opening products .

Data Contradictions and Resolution

Q. Why do crystallographic data sometimes conflict with computational predictions for triazole derivatives?

  • Crystal packing effects : Non-covalent interactions (e.g., π-stacking of phenyl groups) distort bond angles in solid-state vs. gas-phase DFT models .
  • Solution : Perform both X-ray crystallography and solution-state NMR to reconcile structural discrepancies .

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